2-Aminoacetohydrazide Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoacetohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O.ClH/c3-1-2(6)5-4;/h1,3-4H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNPFXROHHJYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 Aminoacetohydrazide Hydrochloride
Established Synthetic Pathways for 2-Aminoacetohydrazide Hydrochloride
The synthesis of this compound is predominantly achieved through the hydrazinolysis of corresponding glycine (B1666218) esters. This method is a cornerstone in the preparation of various α-amino acid hydrazides. thieme-connect.com
The most common and direct pathway to 2-Aminoacetohydrazide, which is then isolated as its hydrochloride salt, is the hydrazinolysis of a glycine ester. researchgate.net This reaction involves the nucleophilic substitution of the ester's alkoxy group by hydrazine (B178648), typically using hydrazine hydrate (B1144303). researchgate.netnih.gov The process generally involves refluxing the glycine ester, such as glycine ethyl ester, with hydrazine hydrate in a suitable solvent like ethanol (B145695) for several hours. nih.govgoogle.com
This method is widely applicable for producing hydrazides from methyl or ethyl esters for optimal results. researchgate.net For instance, the synthesis of N-substituted glycine hydrazides follows a similar path, where the corresponding ester is reacted with hydrazine hydrate. nih.gov While effective, this reaction can sometimes necessitate strong conditions and the use of toxic reagents like hydrazine monohydrate, which may impact the yield, especially with N-protected α-amino acids. thieme-connect.com The general reaction is illustrated below:
General Reaction Scheme for Hydrazinolysis: NH₂CH₂COOR + N₂H₄·H₂O → NH₂CH₂CONHNH₂ + ROH + H₂O
Following the formation of 2-Aminoacetohydrazide, it is converted to its stable hydrochloride salt by treatment with hydrochloric acid.
Table 1: Hydrazinolysis Reaction Conditions for Hydrazide Synthesis
| Substrate | Reagent | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Ethyl/Methyl Esters of α/β-heterocyclic amino acids | Hydrazine Hydrate (95%) | Ethanol | Reflux for 2h at 75-80 °C | Heterocyclic Hydrazides | nih.gov |
| Boc-Gly-Gly-Ala-Gly-OMe | Hydrazine Hydrate | Methanol | Stir at 0 °C for 3h, then room temp. overnight | Peptide Hydrazide | prepchem.com |
| Ethyl N-(6-quinolinyl)glycinate | Hydrazine Hydrate | Not specified | Not specified | N-substituted Glycine Hydrazide | nih.gov |
| General Esters (Methyl, Ethyl, Propyl) | Hydrazine Hydrate | None (Solvent-free) | Reflux 0.5-2h, followed by reactive distillation | General Hydrazides | google.com |
To circumvent the challenges associated with the direct use of hydrazine, alternative methods have been developed. A notable innovation is a two-step process that utilizes N-aminophthalimide as a protected hydrazine source. thieme-connect.com This approach is compatible with sensitive N-protecting groups and avoids the toxicity of hydrazine hydrate. thieme-connect.com
Further advancements in hydrazide synthesis include metal-catalyzed reactions. Copper-catalyzed coupling reactions have been successfully employed, for instance, in the reaction of aryl bromides with N-Boc hydrazine to produce N-aryl hydrazides. organic-chemistry.org Palladium-catalyzed N-arylation of hydrazides with aryl halides also presents a viable synthetic route, offering good yields and tolerance for a wide array of functional groups. organic-chemistry.org Another modern approach is the direct reductive alkylation of hydrazine derivatives, which provides a one-pot method to various N-alkylhydrazine compounds. organic-chemistry.org
Preparation of Precursor Compounds for this compound Synthesis
The key precursor for the primary synthesis of this compound is Glycine Ethyl Ester Hydrochloride. This compound can be prepared through several established methods.
One common industrial method involves the esterification of glycine with ethanol in the presence of hydrogen chloride. google.com The reaction proceeds by refluxing glycine in absolute ethanol saturated with dry hydrogen chloride gas. scielo.brprepchem.com Upon cooling, the product crystallizes from the solution. orgsyn.org
An alternative synthesis starts from (methylideneamino)acetonitrile. This precursor is hydrolyzed with absolute alcohol saturated with hydrogen chloride, which breaks the molecule down to yield glycine ethyl ester hydrochloride, alongside ammonium (B1175870) chloride and formaldehyde. prepchem.comorgsyn.org Other reported methods for obtaining glycine or its salts include the hydrolysis of proteins like gelatin, the reaction of chloroacetic acid with ammonia (B1221849), or the reduction of cyanoformic esters. prepchem.comchemicalbook.com
Table 2: Selected Synthesis Methods for Glycine Ester Precursors
| Starting Material | Key Reagents | Solvent | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| Glycine | Ethanol, Hydrogen Chloride | Ethanol | Reflux for 24h | Glycine Ethyl Ester Hydrochloride | scielo.br |
| (Methylideneamino)acetonitrile | Hydrogen Chloride | Absolute Ethanol | Reflux for 3h | Glycine Ethyl Ester Hydrochloride | orgsyn.org |
| Glycine | Concentrated Hydrochloric Acid | Water | Heat to 50-55 °C, then cool to -15 to 0 °C | Glycine Hydrochloride | google.com |
Investigation of Reaction Mechanisms and Chemical Transformations Involving 2 Aminoacetohydrazide Hydrochloride
Elucidation of Nucleophilic Reactivity of the Hydrazide Moiety
The hydrazide functional group, -C(=O)NHNH₂, is a key center of reactivity in 2-aminoacetohydrazide. Organic acid hydrazides contain the active functional group (-C(=O)NHNH2) and are recognized as important intermediates for the synthesis of various heterocyclic compounds. mdpi.com The terminal nitrogen atom of the hydrazide is highly nucleophilic, readily attacking electrophilic centers. This reactivity is central to its use in synthesizing a variety of heterocyclic systems. mdpi.com
One of the most common reactions involves the condensation with aldehydes and ketones to form hydrazones. mdpi.com These reactions typically proceed by heating the hydrazide with the carbonyl compound in a solvent like ethanol (B145695). mdpi.com The resulting hydrazones are often stable, isolable compounds but also serve as crucial intermediates for further cyclization reactions. mdpi.com
The nucleophilicity of the hydrazide is effectively harnessed in the synthesis of five-membered heterocycles. For instance, reacting a hydrazide derivative with carbon disulfide (CS₂) in the presence of a base leads to the formation of 1,3,4-oxadiazole-2-thiol (B52307) derivatives. uobaghdad.edu.iq Similarly, the reaction of 2-aminoacetohydrazide derivatives with phosgene (B1210022) equivalents like diphosgene can initiate a cyclization through a double nucleophilic attack by both nitrogen atoms, yielding fused aza-diketopiperazines (aza-DKPs). rsc.org The general strategy often involves the in situ formation of a 2-aminoacetohydrazide derivative which then cyclizes through an addition/elimination process. rsc.org These reactions underscore the role of the hydrazide moiety as a potent nucleophile in constructing complex molecular architectures. mdpi.comrsc.org
| Electrophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Heating in ethanol/methanol | Hydrazones | mdpi.com |
| Carbon Disulfide (CS₂) | Reflux in ethanol with base (KOH) | 1,3,4-Oxadiazole-2-thiol | uobaghdad.edu.iq |
| Diphosgene | Base-mediated cyclization | Aza-Diketopiperazines (aza-DKPs) | rsc.org |
| Benzyl Carbamate (B1207046) | High temperature in hydrazine (B178648) solution | Triazines (aza-DKPs) | rsc.org |
Analysis of Oxidation and Reduction Pathways
2-Aminoacetohydrazide hydrochloride can undergo both oxidation and reduction reactions, leading to a variety of products depending on the reagents and conditions employed. The presence of nitrogen atoms in relatively low oxidation states makes the molecule susceptible to oxidation.
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄) can be used to oxidize the compound. The oxidation can target the hydrazine and amino functionalities, potentially leading to the formation of corresponding oxides or decomposition products. Studies on the oxidative decomposition of similar triazinylacetohydrazides show that under oxidative conditions, a mixture of volatile products including ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), nitrogen oxides (NO, NO₂), carbon dioxide (CO₂), and water is released. mdpi.com The hydrochloride salt form of the parent compound is noted to improve its stability against oxidation. vulcanchem.com
Reduction: Conversely, the hydrazide moiety can be reduced. Powerful reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for such transformations. These reactions can reduce the carbonyl group of the hydrazide or cleave the N-N bond, yielding different hydrazine derivatives or amines, depending on the specific conditions.
| Process | Reagent(s) | Potential Product(s)/Outcome | Reference |
|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | Corresponding oxides, decomposition products (NH₃, HCN, CO₂) | mdpi.com |
| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Modified hydrazine derivatives, amines |
Mechanistic Studies of Substitution Reactions at the Amino Group
The primary amino group (-NH₂) of 2-aminoacetohydrazide provides another site for chemical modification, primarily through substitution reactions like N-acylation and N-alkylation.
N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. arkat-usa.org The N-acylation of a primary or secondary amine involves a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of an acylating agent, such as an acyl chloride. researchgate.net This forms an ammonium (B1175870) intermediate, which is then deprotonated to yield the final amide product and hydrochloric acid (HCl). researchgate.net A critical mechanistic consideration is that the HCl byproduct can protonate the unreacted starting amine, decreasing its nucleophilicity and potentially slowing the reaction. researchgate.net N-acylation is a foundational reaction in peptide synthesis and is used to modify the properties of the parent molecule. arkat-usa.org For example, a hydrazide intermediate can be reacted with chloroacetyl chloride to install a covalent warhead via amide bond formation. acs.org
N-Alkylation: The introduction of alkyl groups at the amino nitrogen is also a key transformation. N-alkylation of similar 2-aminothiophene structures has been achieved using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov In the context of creating more complex structures, a precursor can be N-alkylated under classical conditions, followed by deprotection and cyclization to yield the final product. rsc.org These reactions expand the molecular diversity achievable from the 2-aminoacetohydrazide scaffold.
| Reaction Type | Reagent Type | Mechanistic Feature | Reference |
|---|---|---|---|
| N-Acylation | Acyl Chlorides, Acid Anhydrides | Nucleophilic acyl substitution; formation of ammonium intermediate. HCl byproduct can inhibit the reaction. | researchgate.netorganic-chemistry.org |
| N-Alkylation | Alkyl Halides | Nucleophilic substitution; can be facilitated by a base to deprotonate the amine. | rsc.orgnih.gov |
Kinetic and Spectroscopic Probes of Reaction Intermediates
Understanding a reaction mechanism requires identifying any transient species, or intermediates, that are formed. dbatu.ac.in Kinetic studies and spectroscopic analysis are powerful tools for this purpose.
Kinetic Studies: Kinetic analysis provides information about the reaction rate and its dependence on the concentration of reactants. dbatu.ac.in By systematically varying the concentrations of the starting materials and monitoring the reaction progress, a rate law can be determined. youtube.com This rate law reveals which molecules are involved in the rate-determining step of the reaction, offering crucial clues about the mechanism. dbatu.ac.indoubtnut.com For example, if doubling the concentration of this compound doubles the reaction rate while changing another reactant's concentration has no effect, it suggests the reaction is first-order with respect to the hydrazide and zero-order with respect to the other reactant.
Spectroscopic Probes and Intermediate Trapping: Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for detecting and characterizing intermediates. dbatu.ac.inresearchgate.net For instance, the appearance and disappearance of specific signals in an NMR spectrum during a reaction can indicate the formation and consumption of an intermediate. researchgate.net Reactive intermediates are often short-lived and present in low concentrations, making them difficult to observe directly. lumenlearning.com In such cases, a technique called "chemical trapping" can be employed. dbatu.ac.in This involves adding a "trapping agent" to the reaction mixture, which is a compound designed to react specifically with the suspected intermediate to form a stable, isolable product. dbatu.ac.indigitellinc.com The successful isolation and characterization of this trapped adduct provides strong evidence for the existence of the intermediate. dbatu.ac.innih.gov For example, rapid acid-quenching has been used to trap and identify reaction intermediates in enzymatic reactions. nih.gov
| Technique | Principle | Information Gained | Reference |
|---|---|---|---|
| Kinetic Studies | Measuring reaction rates as a function of reactant concentrations. | Reaction order, rate law, identification of species in the rate-determining step. | dbatu.ac.inyoutube.comdoubtnut.com |
| Spectroscopy (NMR, IR) | Detecting signals from specific functional groups or atomic environments. | Structural characterization of starting materials, products, and detectable intermediates. | dbatu.ac.inresearchgate.netrsc.org |
| Intermediate Trapping | Adding a reagent that selectively reacts with a short-lived intermediate to form a stable product. | Confirmation of the existence and structure of a highly reactive intermediate. | dbatu.ac.indigitellinc.comnih.gov |
Stereochemical Considerations in Transformations
When this compound or its reactants are chiral, the stereochemical outcome of the reaction becomes a critical factor. This is particularly important in the synthesis of bioactive molecules, where only one enantiomer may be active. tcichemicals.com
Transformations involving chiral centers must be carefully controlled to avoid loss of stereochemical integrity. For example, in the synthesis of aza-DKPs using enantiopure amino acids, it was noted that using a hydrazine solution at high temperatures for several hours led to a total loss of optical activity, a phenomenon known as racemization. rsc.org This suggests the formation of a planar intermediate or a reversible reaction at the chiral center under harsh conditions. Preventing such racemization is key; in some hydrogen-borrowing alkylation reactions, for instance, racemization of an amine stereocenter can be prevented by using a sub-stoichiometric amount of base and a sterically bulky protecting group. nih.gov
Conversely, the inherent chirality of a starting material can be exploited to control the formation of new stereocenters, a field known as asymmetric synthesis. mdpi.comescholarship.org Chiral derivatives of amino acids are widely used to induce high stereoselectivity in reactions, producing one diastereomer in significant excess over the other. nih.govnih.gov By using a chiral auxiliary—a molecule that is temporarily incorporated to direct the stereochemistry of a reaction and then removed—chemists can synthesize enantiopure compounds. tcichemicals.com The ability to control and maintain stereochemistry is essential for the application of 2-aminoacetohydrazide derivatives in medicinal chemistry and the synthesis of complex natural products.
| Concept | Description | Example/Relevance | Reference |
|---|---|---|---|
| Racemization | The conversion of a chiral molecule into an equal mixture of both enantiomers, resulting in a loss of optical activity. | Can occur under harsh reaction conditions, such as prolonged heating. | rsc.org |
| Asymmetric Synthesis | A reaction that preferentially forms one stereoisomer over others. | Using chiral starting materials or catalysts to produce enantiomerically enriched products. | mdpi.comescholarship.org |
| Chiral Auxiliaries | A chiral molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | A common strategy to achieve high stereoselectivity. | tcichemicals.com |
| Diastereoselectivity | The preferential formation of one diastereomer over another in a reaction that creates a new stereocenter. | Chiral amino acid derivatives can afford high diastereoselectivity in acylation reactions. | nih.gov |
Applications of 2 Aminoacetohydrazide Hydrochloride in Advanced Organic Synthesis
Role as a Versatile Intermediate in Complex Organic Molecule Assembly
2-Aminoacetohydrazide hydrochloride serves as a crucial intermediate in the assembly of complex organic molecules. Its bifunctional nature, possessing both nucleophilic amino and hydrazide groups, enables its participation in various chemical reactions. This versatility makes it a key component in the synthesis of pharmaceutical intermediates and other fine chemicals. The hydrazide group is particularly important for creating stable metal complexes or for serving as an intermediate in the construction of heterocyclic structures. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to a wide range of derivatives.
Utility in the Construction of Diverse Heterocyclic Ring Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound provides a convenient starting point for the synthesis of numerous heterocyclic scaffolds. These reactions often involve cyclization, condensation, or cycloaddition processes.
Aza-diketopiperazines (aza-DKPs) are nitrogen-containing heterocyclic compounds that have emerged as a promising scaffold in medicinal chemistry due to their structural similarity to 2,5-diketopiperazines (DKPs), which are prevalent in bioactive natural products. rsc.orgnih.gov The replacement of a carbon atom with a nitrogen atom in the ring can lead to improved physicochemical properties such as water solubility and microsomal stability. unistra.fr
One of the primary synthetic strategies to access aza-DKPs involves the use of 2-aminoacetohydrazide derivatives. rsc.org The synthesis can proceed through the cyclization of a 2-aminoacetohydrazide, where a suitable functional group is introduced or formed to facilitate the creation of the urea (B33335) moiety present in the aza-DKP ring. rsc.org For instance, the use of phosgene (B1210022) or its synthetic analogues, like diphosgene, allows for a rapid cyclization from 2-aminoacetohydrazide precursors to yield pyrazolo[1,5-d]-1,2,4-triazines with good yields. rsc.org Another approach involves the in-situ generation of an isocyanate from a 2-aminoacetohydrazide carbamate (B1207046) derivative, which then undergoes cyclization. rsc.org These methods have been instrumental in generating libraries of structurally diverse aza-DKPs for drug discovery and other applications. unistra.frresearchgate.net
Table 1: Synthetic Strategies for Aza-DKPs using 2-Aminoacetohydrazide Derivatives
| Strategy | Reagents | Resulting Scaffold | Key Features |
| Cyclization via masked isocyanate | Phosgene or diphosgene | Pyrazolo[1,5-d]-1,2,4-triazines | Rapid cyclization, good yields. rsc.org |
| Cyclization of a 2-aminohydrazide carbamate | Diazomethane, phenol (B47542) derivatives | Aza-DKPs | In-situ generation of isocyanate. rsc.org |
| Rh(I)-catalyzed hydroformylative cyclohydrocarbonylation | Allyl-substituted aza-DKP | Bicyclic and tricyclic aza-DKPs | Diastereoselective functionalization. unistra.fr |
1,2,3-Triazoles are a significant class of five-membered nitrogen-containing heterocycles with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these compounds. organic-chemistry.orgmdpi.comsci-hub.se
While direct synthesis of 1,2,3-triazoles from this compound is not the most common route, its derivatives can be employed in the construction of various nitrogen-containing heterocycles. The hydrazide functionality can be a precursor to azide (B81097) groups, which are key reactants in the synthesis of 1,2,3-triazoles. nih.govmdpi.com Additionally, hydrazide-hydrazone derivatives, which can be synthesized from hydrazides, are valuable intermediates for creating heterocyclic compounds. researchgate.net
Recent synthetic methods for 1,2,3-triazoles focus on metal-free and regioselective approaches, expanding the toolkit for organic chemists. rsc.orgbeilstein-journals.org These methods often utilize readily available starting materials and offer efficient pathways to functionalized triazoles and other fused N-heterocycles. rsc.org
The reactivity of this compound extends to the synthesis of a variety of other fused and polycyclic heterocyclic systems. These complex structures are of great interest in medicinal chemistry due to their potential biological activities. mdpi.com
The synthesis of fused heterocycles often relies on multicomponent reactions and tandem cyclization strategies. nsc.ru For example, bicyclic and tricyclic aza-DKP scaffolds can be synthesized and further diversified through reactions like click chemistry, N-acylation, and N-alkylation. unistra.fr The Povarov reaction, a [4+2] cycloaddition, has been used with aza-DKP derivatives to create new families of fused tetracyclic N-heterocycles. researchgate.net The versatility of 2-aminoacetohydrazide as a precursor allows for the construction of diverse molecular architectures.
Contributions to Agrochemical Research via Intermediate Synthesis
The structural motifs accessible from this compound are also relevant in the field of agrochemical research. The synthesis of novel heterocyclic compounds is a key strategy in the development of new pesticides and herbicides. While direct applications of this compound in commercial agrochemicals are not widely documented, its role as an intermediate in the synthesis of potentially active compounds is significant. arkema.com The ability to generate diverse libraries of heterocyclic compounds from this starting material facilitates the screening process for new agrochemical candidates.
Applications in the Synthesis of Industrial Chemicals
Beyond the realms of pharmaceuticals and agrochemicals, this compound and its derivatives find utility in the synthesis of various industrial chemicals. The fundamental reactions and heterocyclic cores derived from this compound can be applied to the production of dyes, polymers, and other specialty chemicals. The commercial availability of this compound from various suppliers underscores its importance as a starting material in the chemical industry. echemi.comechemi.com
Theoretical and Computational Chemistry Studies of 2 Aminoacetohydrazide Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations, based on the principles of quantum mechanics, can predict various properties such as molecular geometry, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is particularly valuable for predicting stability, chemical reactivity, and potential applications, such as in the development of corrosion inhibitors. nih.gov DFT calculations enable the determination of a molecule's electronic structure, which is crucial for understanding its behavior in chemical reactions.
For a molecule like 2-Aminoacetohydrazide Hydrochloride, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p). nih.govresearchgate.net These calculations can optimize the molecular geometry and provide insights into the distribution of electrons within the molecule. The calculated bond lengths and angles can then be compared with experimental data, often showing good agreement. nih.gov For instance, studies on similar hydrochloride salts have utilized DFT to investigate hydrogen bonding networks. researchgate.net
The reactivity of a molecule can be inferred from various parameters derived from DFT calculations. For example, high values of the highest occupied molecular orbital (HOMO) energy suggest a greater tendency to donate electrons, which can be a key factor in mechanisms like corrosion inhibition. nih.gov
While specific DFT studies on this compound are not extensively documented in the provided context, the methodology is well-established for analogous compounds, including other hydrazide derivatives and hydrochloride salts. nih.govnih.govmdpi.com
Table 1: Illustrative DFT-Calculated Parameters for a Hydrazide Derivative
| Parameter | Calculated Value |
| Total Energy | -589.34 Hartree |
| Dipole Moment | 4.78 Debye |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
Semi-empirical methods, such as MNDO-PM3, offer a computationally less intensive alternative to ab initio methods like DFT. dtic.mil These methods are particularly useful for studying larger molecular systems and for gaining qualitative insights into reaction mechanisms. While they are generally less accurate than DFT in predicting properties like heats of formation, they can provide valuable information on bond orders, charge distributions, and the relative energies of different conformations or reaction intermediates. dtic.mil For complex processes, semi-empirical methods can be employed to explore potential reaction pathways before undertaking more rigorous DFT calculations for key structures.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net The different colors on an MEP map indicate regions of varying electrostatic potential. Typically, red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.
MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions. researchgate.net For this compound, an MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino and hydrazide groups would exhibit positive potential, marking them as hydrogen bond donors. This type of analysis has been successfully applied to understand the interaction of various molecules, including antagonists for glycine (B1666218)/NMDA receptors. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A small HOMO-LUMO gap is indicative of a molecule that is more easily polarized, has higher chemical reactivity, and is considered "soft". nih.govnih.gov Conversely, a large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. nih.gov The energies of the HOMO and LUMO, as well as the energy gap, can be used to calculate various chemical reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index. nih.gov
For hydrazide derivatives, the distribution of the HOMO and LUMO can reveal the parts of the molecule most involved in electron donation and acceptance, respectively. nih.govnih.gov This information is crucial for predicting how the molecule will interact with other chemical species.
Table 2: Illustrative Frontier Molecular Orbital Data for a Hydrazide Compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Computational Verification of Experimental Observations
Computational methods play a crucial role in verifying and interpreting experimental findings. For example, theoretical vibrational frequencies calculated using DFT can be compared with experimental data from FT-IR and Raman spectroscopy. icm.edu.pl Although calculated frequencies are often higher than experimental ones due to the harmonic approximation, they can be scaled to show good agreement. icm.edu.pl This comparison aids in the assignment of vibrational modes to specific molecular motions.
Similarly, calculated NMR chemical shifts, using methods like the Gauge-Including Projector Augmented Wave (GIPAW) approach for solid-state NMR, can be correlated with experimental spectra. mdpi.com This can help in understanding the local chemical environment of different atoms within the molecule and can explain changes observed in spectra due to factors like hydration. mdpi.com
In the context of this compound, computational studies could be used to:
Confirm the molecular structure determined by X-ray crystallography by comparing experimental and calculated bond lengths and angles. nih.gov
Provide a theoretical basis for the observed spectroscopic properties (IR, Raman, NMR). mdpi.comicm.edu.pl
Elucidate the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net
While specific studies directly linking computational and experimental data for this compound are not detailed in the provided search results, the application of these correlative techniques is a standard and powerful approach in modern chemical research. nih.govmdpi.com
Advanced Spectroscopic Characterization of 2 Aminoacetohydrazide Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2-Aminoacetohydrazide Hydrochloride, the protons on the α-carbon and those of the amino and hydrazide groups will exhibit characteristic chemical shifts. For instance, protons adjacent to electronegative atoms like nitrogen and oxygen will be deshielded and appear at a lower field (higher ppm values). ubc.capdx.edu
The signal for a particular proton can be split into multiple peaks (a multiplet) due to the influence of neighboring non-equivalent protons, a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), provides information about the number of adjacent protons and the dihedral angle between them. ubc.caorganicchemistrydata.org For example, the methylene (B1212753) (-CH2-) protons would likely appear as a triplet if coupled to two equivalent neighboring protons, or as a more complex multiplet if coupled to non-equivalent protons. The protons of the NH2 and NHNH2 groups can also participate in coupling, though their signals are often broadened due to exchange processes and quadrupolar effects of the nitrogen atom. researchgate.netresearchgate.net
In derivatives of 2-Aminoacetohydrazide, such as Schiff bases formed by condensation with aldehydes or ketones, new signals corresponding to the imine proton (-N=CH-) would appear in the ¹H NMR spectrum, typically in the range of 8-10 ppm. redalyc.org The specific chemical shifts and coupling patterns are invaluable for confirming the successful synthesis of these derivatives. researchgate.netresearchgate.net
Below is a table summarizing typical ¹H NMR chemical shifts for relevant functional groups.
| Functional Group | Typical Chemical Shift (δ, ppm) |
| Aliphatic C-H | 0.9 - 1.8 |
| H-C-C=O | 2.0 - 2.5 |
| H-C-N | 2.5 - 3.5 |
| Amine (R-NH₂) | 1.0 - 5.0 (often broad) |
| Hydrazide (R-NHNH₂) | 4.0 - 9.0 (often broad) |
| Imine (R₂C=N-H) | 7.0 - 12.0 |
| Aromatic C-H | 6.5 - 8.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific molecular structure.
¹³C NMR Chemical Shift Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. oregonstate.edu
In this compound, the carbonyl carbon of the hydrazide group is expected to have a chemical shift in the range of 160-180 ppm, a region characteristic of amide and ester carbonyls. researchgate.netwisc.edu The α-carbon, being attached to an amino group, will appear at a lower field compared to a simple alkane carbon.
For derivatives, the formation of new bonds will result in predictable changes in the ¹³C NMR spectrum. For example, in Schiff base derivatives, the imine carbon (-C=N-) will have a characteristic chemical shift, aiding in structural confirmation. redalyc.org The chemical shifts of aromatic and other carbons in the parent aldehyde or ketone will also be present, providing a complete picture of the derivative's structure. mdpi.com
A table of typical ¹³C NMR chemical shifts for relevant functional groups is provided below.
| Functional Group | Typical Chemical Shift (δ, ppm) |
| Alkyl C | 10 - 40 |
| C-N | 30 - 60 |
| C=N (Imine) | 140 - 165 |
| C=O (Amide/Hydrazide) | 160 - 180 |
| Aromatic C | 110 - 150 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific molecular structure.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. youtube.comlibretexts.org This is because different types of chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.
In the IR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine (-NH₂) and the hydrazide (-NHNH₂) groups typically appear as a broad band or multiple sharp peaks in the region of 3200-3400 cm⁻¹. pressbooks.pubyoutube.com The C=O stretching vibration of the hydrazide group is a strong and sharp absorption, usually found around 1650-1680 cm⁻¹. lumenlearning.comhilarispublisher.com The C-N stretching vibration will also be present, typically in the fingerprint region (below 1500 cm⁻¹).
When this compound is converted into a derivative, such as a Schiff base, the IR spectrum will show distinct changes. The disappearance of the C=O stretch of the starting material and the appearance of a new C=N (imine) stretching band around 1600-1650 cm⁻¹ would confirm the reaction. redalyc.org Furthermore, changes in the N-H stretching region can provide information about the involvement of the amino or hydrazide groups in the reaction. researchgate.net
A summary of key IR absorption frequencies is presented in the table below.
| Functional Group | Vibration | Typical Frequency (cm⁻¹) |
| Amine (N-H) | Stretch | 3200-3400 (broad or sharp) |
| Hydrazide (N-H) | Stretch | 3200-3400 (broad or sharp) |
| Carbonyl (C=O) | Stretch | 1650-1680 (strong, sharp) |
| Imine (C=N) | Stretch | 1600-1650 (medium to strong) |
| Alkane (C-H) | Stretch | 2850-3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores (light-absorbing groups) present in the molecule. youtube.com
This compound itself does not have extensive conjugation and is expected to show absorptions in the UV region, likely corresponding to n → σ* and n → π* transitions of the carbonyl and amino groups. slideshare.net
The formation of derivatives, particularly those incorporating aromatic rings or extended conjugated systems like Schiff bases, leads to significant changes in the UV-Vis spectrum. The introduction of conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.net For instance, the formation of a Schiff base with an aromatic aldehyde will introduce π → π* transitions associated with the aromatic ring and the imine bond, often resulting in absorption in the near-UV or even the visible region. redalyc.orgresearchgate.net These changes in the electronic spectra are a clear indication of the formation of the new derivative. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound with high accuracy and offers structural information through the analysis of fragmentation patterns. miamioh.edu
In the mass spectrum of this compound, the molecular ion peak [M]⁺ will correspond to the mass of the free base, 2-aminoacetohydrazide. nist.gov The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond. youtube.comraco.cat The loss of small neutral molecules like NH₃, H₂O, and CO are also common fragmentation events. nih.gov
For derivatives of this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the new compound. The fragmentation pattern will be a combination of the fragmentation of the original 2-aminoacetohydrazide moiety and the newly introduced part of the molecule. This allows for the confirmation of the derivative's structure and can provide insights into the strength of the newly formed bonds. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure Determination
For this compound and its crystalline derivatives, single-crystal XRD analysis can provide an unambiguous structural determination. redalyc.org This technique can reveal the exact stereochemistry, the planarity of different parts of the molecule, and the nature of intermolecular interactions such as hydrogen bonding in the solid state. This information is crucial for understanding the physical properties of the compound and how it interacts with other molecules. The powder XRD technique can be used to characterize the crystalline nature of bulk samples. redalyc.org
Comprehensive Spectroscopic Data Correlation and Analysis
The comprehensive spectroscopic analysis of this compound and its derivatives provides a detailed understanding of their molecular structures and electronic environments. By correlating data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray diffraction, a complete structural elucidation can be achieved. This section focuses on the detailed research findings for these compounds, presenting a cohesive analysis of their spectroscopic properties.
A notable derivative, 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate (B1144303), has been synthesized and extensively characterized, offering valuable insights into the spectroscopic features of this class of compounds. The coordination of this Schiff base ligand with various metal ions has also been a subject of study, revealing details about the binding modes and structural changes upon complexation.
Spectroscopic Data of 2-((2-chlorobenzylidene)amino)acetohydrazide Hydrate
The structural and spectroscopic properties of the Schiff base ligand derived from the condensation of 2-chlorobenzaldehyde (B119727) with glycine (B1666218) hydrazide (a derivative of 2-aminoacetohydrazide) have been thoroughly investigated.
¹H-NMR Spectroscopy: The proton NMR spectrum of 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate in DMSO-d₆ provides key information about the different proton environments within the molecule.
| Proton | Chemical Shift (ppm) |
| CH=N- | 8.55 |
| Aromatic | 7.67 - 7.70 |
| -NH | 6.88 |
| -NH₂ | 6.85 |
| -CH₂- | 2.50 |
| H₂O | 3.20 |
Data sourced from a study on the synthesis and characterization of metal complexes with 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate.
The downfield shift of the azomethine proton (CH=N-) is characteristic of Schiff bases. The signals for the aromatic protons appear in the expected region, and the distinct signals for the -NH and -NH₂ groups are also observed.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum further confirms the structure of the ligand.
| Carbon | Chemical Shift (ppm) |
| C=O (amide) | 160.58 |
| C=N (azomethine) | 160.35 |
| Aromatic | 115.82 - 130.08 |
| -CH₂- | 40.00 |
Data sourced from a study on the synthesis and characterization of metal complexes with 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate.
The signals for the carbonyl and azomethine carbons are clearly identified, providing strong evidence for the formation of the hydrazide and Schiff base functionalities.
FTIR Spectroscopy: The infrared spectrum reveals characteristic vibrational frequencies for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (water) | 3373 - 3436 |
| N-H | 3295 |
| C=O (amide I) | 1668 |
| C=N (azomethine) | 1618 |
| N-H (bending, amide II) | 1572 |
| C-O | 1292 |
Data sourced from a study on the synthesis and characterization of metal complexes with 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate.
The presence of a broad band in the high-frequency region indicates the presence of water of hydration. The characteristic C=O and C=N stretching vibrations are prominent, confirming the key functional groups of the molecule.
X-ray Diffraction (XRD): Powder XRD studies have been conducted on 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate and its metal complexes. The analysis of the XRD patterns reveals the crystalline nature of the ligand and indicates changes in the crystal structure upon complexation with metal ions. The particle size of these compounds has been determined to be in the nano-scale range, typically between 12.59 and 35.32 nm.
Correlation and Analysis:
The collective spectroscopic data provides a coherent and detailed picture of the molecular structure of 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, while the FTIR spectrum confirms the presence and nature of the key functional groups. The correlation between the downfield shift of the azomethine proton in the ¹H NMR and the corresponding carbon signal in the ¹³C NMR, along with the C=N stretching vibration in the FTIR, provides unequivocal evidence for the Schiff base formation.
Furthermore, upon coordination with metal ions such as Co(II), Ni(II), and Cu(II), shifts in the spectroscopic signals are observed. For instance, in the FTIR spectra of the metal complexes, the C=O and C=N stretching frequencies are often shifted to lower wavenumbers, indicating the involvement of the carbonyl oxygen and azomethine nitrogen in coordination to the metal center. New bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the M-O and M-N stretching vibrations, providing direct evidence of complex formation. These shifts are also reflected in the NMR spectra, where changes in the chemical shifts of the protons and carbons near the coordination sites are observed.
The XRD data complements the spectroscopic findings by providing information on the solid-state structure and crystallinity of the compounds. The changes in the diffraction patterns upon metal complexation confirm the formation of new crystalline entities.
Biochemical Mechanistic Research and Enzyme Interaction Studies Involving 2 Aminoacetohydrazide Hydrochloride
Utilization as a Reagent in Biochemical Assay Development
Hydrazide moieties are valuable tools in the development of biochemical assays, primarily due to their reactivity towards carbonyl groups (aldehydes and ketones). This reactivity allows for the derivatization of various biomolecules, enhancing their detection and quantification.
A notable example is Girard's Reagent T , which is trimethylacetylhydrazide ammonium (B1175870) chloride, a derivative of acetohydrazide. It is frequently employed in analytical chemistry as a derivatizing agent for carbonyl compounds. tandfonline.commedchemexpress.com Girard's Reagent T reacts with ketones and aldehydes to form stable hydrazones. medchemexpress.com This process introduces a pre-charged quaternary ammonium group, which significantly improves the ionization efficiency of the derivatized molecule in mass spectrometry, thereby enhancing detection sensitivity. nih.gov
This principle is applied in various biochemical contexts:
Analysis of Oxidative DNA Damage: Girard's Reagent T, combined with liquid chromatography-mass spectrometry (LC-MS/MS), has been used for the sensitive detection of 5-formyl-2'-deoxyuridine, a product of oxidative DNA damage, in cellular DNA. nih.gov
Quantification of Dicarbonyl Compounds: The reagent is also utilized in rapid and sensitive methods for measuring glyoxal and other α-dicarbonyl compounds, which are often markers of metabolic stress. researchgate.net
Steroid and Oligosaccharide Analysis: The derivatization with Girard's reagents has been historically used to solubilize and analyze steroids, peptides, and oligosaccharides. nih.gov
The underlying chemistry of these assays relies on the formation of a stable hydrazone from the hydrazide and the target carbonyl-containing analyte. Given that 2-Aminoacetohydrazide Hydrochloride possesses a reactive hydrazide group, it could potentially be utilized in similar assay development strategies, although specific applications have not been reported.
Interactive Data Table: Applications of Hydrazide Reagents in Biochemical Assays
| Reagent/Compound Class | Analyte | Assay Principle | Reference |
| Girard's Reagent T | Carbonyl compounds (ketones, aldehydes) | Derivatization to form stable hydrazones for enhanced detection. | medchemexpress.com |
| Girard's Reagent T | 5-formyl-2'-deoxyuridine (in DNA) | Derivatization for sensitive LC-MS/MS analysis of oxidative damage. | nih.gov |
| Girard's Reagent T | Glyoxal and other α-dicarbonyls | Formation of UV-absorbing adducts for spectrophotometric quantification. | researchgate.net |
| Hydrazide-modified oligonucleotides | Carbonyl-containing molecules | Chemoselective ligation for creating DNA/RNA conjugates. | nih.gov |
| Biotin hydrazide | Aldehyde-tagged proteins | Covalent labeling for protein detection and purification. | oup.com |
Investigation of Drug-Enzyme Interaction Mechanisms (General Principles)
The hydrazide and hydrazine (B178648) functionalities are present in a variety of enzyme inhibitors, and their interactions with enzymes can be categorized into several modalities. While specific studies on this compound are lacking, research on related compounds provides a framework for understanding its potential enzyme-inhibiting activities.
Competitive inhibitors typically resemble the substrate of an enzyme and bind to the active site, thereby preventing the substrate from binding. Several studies have identified hydrazide-hydrazone derivatives that act as competitive inhibitors.
For instance, a series of 4-hydroxybenzhydrazide (4-HBAH) derivatives have been shown to exhibit competitive inhibition against laccase, a copper-containing enzyme. nih.govmdpi.com The inhibitory activity (Ki values) of these compounds was found to be in the micromolar range. mdpi.com Molecular docking studies of these competitive inhibitors suggest that they bind to the substrate-binding pocket of the enzyme. nih.gov The structure-activity relationship (SAR) analysis of these compounds revealed that a slim salicylic aldehyde framework played a crucial role in the stabilization of the molecules within the active site. nih.gov
Similarly, certain newly synthesized hydrazone derivatives have been identified as reversible, competitive inhibitors of monoamine oxidase A (MAO-A). nih.gov The competitive nature of the inhibition was determined using Lineweaver-Burk plots. nih.gov
Allosteric modulators bind to a site on the enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. While the discovery of small molecule allosteric modulators is a growing area of research, specific examples involving simple hydrazides like this compound are not readily found in the literature. researchgate.netnih.govmdpi.comdrugdiscoverytrends.comnih.gov
However, it is noteworthy that some hydrazide-hydrazone derivatives have been shown to act as non-competitive or uncompetitive inhibitors of laccase. mdpi.comnih.gov Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. Uncompetitive inhibitors bind only to the enzyme-substrate complex. These modes of inhibition are distinct from competitive inhibition and can sometimes be associated with binding to allosteric sites.
Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. Hydrazine and its derivatives are well-known for their ability to act as irreversible enzyme inhibitors.
A classic example is the inhibition of monoamine oxidase (MAO) by drugs like iproniazid, phenelzine, and isocarboxazide, which belong to the hydrazide/hydrazine class. nih.gov These compounds cause irreversible inhibition by forming a covalent bond with the flavin coenzyme of MAO. nih.gov Phenylhydrazine is another example, known to be an irreversible inhibitor of lysyl oxidase, a quinone-containing amine oxidase. nih.gov The mechanism involves the formation of a covalent adduct with the enzyme's cofactor. nih.gov
More recent studies have explored other hydrazine-derived compounds as irreversible inhibitors. For example, hydrazides, alkyl hydrazines, and semicarbazides have been evaluated as irreversible inhibitors of lysyl oxidase, with the hydrazide group showing promise as a core functionality for developing potent and selective inhibitors. nih.gov The irreversible nature of the inhibition by these compounds was confirmed by observing increased inhibition with longer preincubation times with the enzyme. nih.gov The mechanism of this type of inhibition often involves the initial formation of a reversible enzyme-inhibitor complex, followed by a first-order irreversible inactivation step. nih.gov
Interactive Data Table: Enzyme Inhibition by Hydrazide and Hydrazine Derivatives
| Compound Class | Target Enzyme | Inhibition Type | Key Findings | Reference |
| Phenyl hydrazides and hydrazines | Cathepsin D, Plasmepsin-II | Not specified | Inhibition in the low micromolar range (IC50 = 1-2.5 µM). | tandfonline.com |
| Hydrazide-hydrazones | Laccase | Competitive, Non-competitive, Uncompetitive | Inhibition constants (Ki) in the micromolar range; inhibition type depends on the specific chemical structure. | nih.govmdpi.comnih.gov |
| Substituted phenylhydrazones | Monoamine Oxidase A (MAO-A) | Reversible, Competitive | Some derivatives are potent and selective inhibitors. | nih.govmdpi.com |
| Hydrazides, Alkyl hydrazines, Semicarbazides | Lysyl Oxidase | Irreversible | The hydrazide group is a promising core for developing irreversible inhibitors. | nih.gov |
| Iproniazid, Phenelzine | Monoamine Oxidase (MAO) | Irreversible | Form covalent bonds with the flavin coenzyme. | nih.gov |
Characterization of Interactions with Biological Macromolecules
The hydrazide functional group can participate in various interactions with biological macromolecules, including proteins and nucleic acids.
Protein Interactions:
The nucleophilic nature of the hydrazide group makes it a useful tool for protein chemistry. Hydrazides can react with aldehyde or ketone groups on proteins, which can be introduced through site-specific oxidation of N-terminal serine or threonine residues or by incorporation of unnatural amino acids. This reactivity is exploited for the site-specific labeling of proteins with probes such as biotin or fluorescent dyes. oup.com For instance, aldehyde-tagged maltose-binding protein can be condensed with biotin hydrazide for purification and subsequent analysis. oup.com
Furthermore, hydrazide-containing compounds have been shown to interact with the active sites of enzymes. Modeling studies of hydrazide inhibitors of aspartic proteases predict that the hydrazide moiety acts as a transition state mimic, forming electrostatic interactions with the catalytic aspartate residues in the active site. tandfonline.com In some cases, a nucleophilic residue from a peptide has been shown to attack the carbonyl of a hydrazide functional group, displacing hydrazine. nih.govacs.orgnih.govuci.eduescholarship.org
Nucleic Acid Interactions:
The interaction of small molecules with nucleic acids is a critical area of research. Some studies have investigated the DNA binding properties of hydrazide and semicarbazide (B1199961) derivatives. These studies, using UV-Vis and IR spectroscopy as well as molecular docking, have suggested an intercalative mode of binding for some of these compounds with DNA. researchgate.net
Additionally, hydrazide chemistry has been employed for the chemical modification of oligonucleotides. Oligonucleotides containing a 2'-hydrazide group can be synthesized and then efficiently conjugated to molecules containing aldehyde or ketone groups through a "click-type" reaction. nih.gov This allows for the site-specific attachment of various functionalities to DNA and RNA, highlighting the direct reactivity of the hydrazide group towards modified nucleic acids. nih.govresearchgate.netnih.gov
Structure-Mechanism Relationships in Biochemical Systems
The relationship between the chemical structure of hydrazide derivatives and their biological or biochemical mechanism of action has been explored in several studies, providing insights into how structural modifications can influence their activity.
For pyrazole-4-acetohydrazide derivatives designed as potential fungal succinate dehydrogenase inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed. acs.org These models help to elucidate the effects of steric, electrostatic, hydrophobic, and hydrogen-bond fields on the structure-activity relationships of these compounds. acs.org
In the case of acetohydrazide pyrazole derivatives with antimicrobial activity, structure-activity relationship (SAR) studies have revealed that the presence of an electron-withdrawing group enhances the antimicrobial potential of these compounds. researchgate.net
For hydrazide-hydrazone inhibitors of laccase, SAR analysis has shown that a slim salicylic aldehyde framework is pivotal for the stabilization of these molecules within the enzyme's substrate docking site. nih.gov Furthermore, the presence of bulky substituents can alter the mode of inhibition from competitive to non-competitive or uncompetitive, indicating that steric factors can significantly influence the binding mode and mechanism of action. mdpi.comnih.gov
The evaluation of interactions between hydrazide derivatives and acetic acid, coupled with molecular modeling, has provided insights into their structure-activity relationships and potential as drug candidates by predicting their binding affinities and potential protein targets. rsc.org These computational approaches are valuable for optimizing lead compounds and understanding their mechanisms of action at a molecular level. rsc.org
Coordination Chemistry of 2 Aminoacetohydrazide Hydrochloride As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands derived from 2-aminoacetohydrazide typically involves a direct reaction between the ligand and a metal salt in a suitable solvent. su.edu.yeredalyc.orgresearchgate.net A common method is the reflux of a methanolic or ethanolic solution containing the ligand and a hydrated metal chloride, often in a 1:1 molar ratio. su.edu.yeredalyc.org This process generally leads to the formation of colored solid precipitates, which can be isolated by filtration, washed with the solvent to remove impurities, and subsequently dried. su.edu.yeresearchgate.net
The resulting solid complexes are characterized by a suite of physicochemical techniques to determine their structure and properties. These methods include elemental analysis (CHN), molar conductivity measurements, magnetic susceptibility, and various spectroscopic analyses like FT-IR, NMR, and UV-Vis. researchgate.netunesp.brresearchgate.net X-ray powder diffraction (XRD) is also employed to assess the crystalline nature of the complexes. redalyc.orgresearchgate.net
Table 1: Physical Characteristics of Metal Complexes with Acetohydrazide-derived Ligands
| Complex | Color | Solubility | Molar Ratio (Metal:Ligand) |
|---|---|---|---|
| Co(II) Complex | Colored Solid | Soluble in common organic solvents | 1:1 |
| Ni(II) Complex | Colored Solid | Soluble in common organic solvents | 1:1 |
| Cu(II) Complex | Colored Solid | Soluble in common organic solvents | 1:1 |
Data derived from studies on Schiff base derivatives of 2-aminoacetohydrazide. su.edu.yeredalyc.org
Ligand Binding Modes and Coordination Geometries
The coordination behavior of 2-aminoacetohydrazide is dictated by its structure, which features several potential donor sites: the primary amine nitrogen, the two nitrogens of the hydrazide group, and the carbonyl oxygen. This allows it to function as a versatile ligand, adapting its binding mode to the specific metal ion and reaction conditions.
Studies on related acetohydrazide derivatives show that the ligand can coordinate in a neutral, monobasic bidentate, or dibasic tridentate fashion. researchgate.net The geometry of the resulting metal complexes is often inferred from a combination of electronic spectroscopy and magnetic moment measurements. su.edu.ye For first-row transition metals like Co(II), Ni(II), and Cu(II), common coordination geometries include octahedral, distorted octahedral, and square planar. su.edu.yeredalyc.org
Multi-Dentate Chelation through Nitrogen and Oxygen Donors
A key feature of 2-aminoacetohydrazide as a ligand is its capacity for multi-dentate chelation, forming stable ring structures with a central metal ion. ebsco.com This involves simultaneous coordination through more than one donor atom, typically a combination of nitrogen and oxygen atoms. researchgate.net For instance, in its Schiff base derivatives, the ligand has been shown to bind to metal ions via the imino nitrogen and the amine nitrogen of the hydrazide group. researchgate.net In some cases, the carbonyl oxygen also participates in coordination. redalyc.org
This ability to form chelate rings significantly enhances the stability of the resulting complexes compared to those formed with monodentate ligands, a phenomenon known as the chelate effect. chemguide.co.ukcoloradocollege.edu The formation of five- or six-membered chelate rings is particularly favorable.
Stereochemical Aspects of Complex Formation
The arrangement of ligands around a central metal ion can lead to various forms of isomerism. ebsco.com When a multidentate ligand like 2-aminoacetohydrazide coordinates to a metal center, particularly in an octahedral geometry, different stereoisomers can arise. For example, the coordination of three bidentate ligands around an octahedral center can produce optical isomers, designated as delta (Δ) and lambda (Λ) enantiomers, which are non-superimposable mirror images of each other. researchgate.net The specific geometry and potential for isomerism are influenced by factors such as the constraints of the ligand's structure and its steric bulk. libretexts.org
Spectroscopic Analysis of Coordination Compounds
Spectroscopy is a fundamental tool for elucidating the structure of coordination compounds and confirming the binding of the ligand to the metal ion.
Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of its metal complex reveals key information about the coordination mode. A shift in the vibrational frequencies of functional groups, such as the carbonyl (C=O) and amine (N-H) groups, upon complexation indicates their involvement in bonding to the metal ion. redalyc.org For example, a shift of the ν(C=O) band to a lower wavenumber is indicative of coordination through the carbonyl oxygen. redalyc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its diamagnetic complexes. In the ¹H NMR spectrum of a copper complex with a 2-aminoacetohydrazide derivative, distinct signals corresponding to the protons of the NH and NH₂ groups have been identified, providing insight into the electronic environment of the ligand upon coordination. su.edu.ye
Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide valuable information about their coordination geometry. The d-d electronic transitions observed in the visible region are characteristic of the specific geometry around the metal ion. For instance, spectroscopic studies have been used to suggest octahedral geometries for Co(II) and Ni(II) complexes and a distorted octahedral geometry for a Cu(II) complex based on their observed electronic transitions. su.edu.ye
Table 2: Illustrative Spectroscopic Data for Acetohydrazide-Derived Metal Complexes
| Spectroscopic Technique | Key Observation | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift of ν(C=N) to lower wavenumber | Participation of azomethine nitrogen in coordination | redalyc.org |
| IR Spectroscopy | Band characteristic of ν(C=O) | Coordination through the carbonyl oxygen atom | redalyc.org |
| ¹H NMR Spectroscopy | Signal at 8.967 ppm | Attributed to the CH=N group proton | su.edu.ye |
| ¹H NMR Spectroscopy | Signals at 8.005 and 8.140 ppm | Assigned to protons of NH and NH₂ groups | su.edu.ye |
| UV-Vis Spectroscopy | Analysis of d-d bands | Determination of coordination geometry (e.g., octahedral) | su.edu.ye |
Data from studies on Schiff base derivatives of 2-aminoacetohydrazide.
Stability and Dissociation Properties of Metal Chelates
The stability of a metal complex in solution is a measure of the strength of the metal-ligand interaction. scispace.com This is quantified by the stability constant (K) or formation constant (β), with larger values indicating greater stability. scispace.comscienceinhydroponics.com Metal chelates, such as those formed by 2-aminoacetohydrazide, are generally much more stable than complexes with analogous monodentate ligands. chemguide.co.ukcoloradocollege.edu
The stability of these chelates is also influenced by other factors, including the nature of the metal ion (charge and size) and the pH of the solution. scienceinhydroponics.comdalalinstitute.com The dissociation of the chelate is the reverse of its formation, and its likelihood is inversely related to the stability constant. Highly stable chelates will exhibit very low dissociation in solution. scienceinhydroponics.com
Q & A
Q. What are the recommended synthesis protocols for 2-Aminoacetohydrazide Hydrochloride?
The synthesis typically involves deprotection and cleavage steps. For example, a resin-bound precursor can be treated with a solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours. After filtration and washing with dichloromethane, the product is concentrated, precipitated with diethyl ether, and freeze-dried to yield 2-aminoacetohydrazide (GlyHyd) . This method ensures high purity (>98%) and quantitative yield under controlled conditions.
Q. How should researchers handle and store this compound to ensure stability?
Long-term storage should be avoided due to potential degradation, which may alter hazardous properties. Store in sealed containers at ambient temperatures, away from oxidizing agents. Use protective equipment (e.g., gloves, goggles, fume hoods) during handling. Dispose of unused material via qualified personnel following federal and local regulations .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, NMR (DO, 400 MHz) shows a singlet at δ 3.88 ppm for the -CH- group, while NMR confirms carbonyl and trifluoromethyl signals . Pair this with mass spectrometry and HPLC to validate purity (>95%) and detect impurities.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
Reaction parameters such as solvent choice, temperature, and cleavage time significantly impact by-product formation. For example, extending the TFA/TIS/HO cleavage duration beyond 2 hours may degrade sensitive functional groups. Systematic optimization using Design of Experiments (DoE) can identify ideal conditions, balancing yield and purity .
Q. How should contradictions in reported solubility data for this compound be addressed?
Solubility discrepancies often arise from solvent purity, pH, and measurement methods. For example, solubility in PBS (pH 7.2) is 5 mg/mL, but this may vary with ionic strength. Validate literature data via controlled experiments using standardized buffers (e.g., USP-grade reagents) and dynamic light scattering (DLS) to assess aggregation .
Q. What strategies mitigate instability of this compound in aqueous solutions?
Degradation studies under accelerated conditions (e.g., 40°C/75% RH) can identify instability triggers. Lyophilization improves stability by reducing hydrolytic degradation. For biological assays, prepare fresh solutions in degassed PBS or use stabilizing additives like trehalose (5% w/v) .
Q. How can researchers evaluate the compound’s interaction with biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For example, study interactions with enzymes like hydrolases by monitoring kinetic parameters (K, V) in the presence of the compound. Cross-validate with molecular docking simulations to predict binding sites .
Methodological Considerations
- Data Contradiction Analysis : Compare NMR and HPLC results across multiple batches to distinguish intrinsic variability from methodological artifacts .
- Safety Compliance : Adhere to OSHA HCS guidelines for labeling, storage, and disposal. Document all hazard mitigations, including ventilation and spill protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
